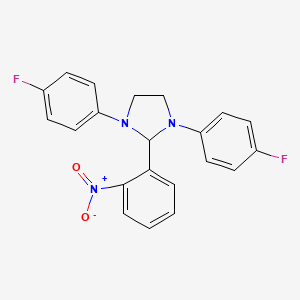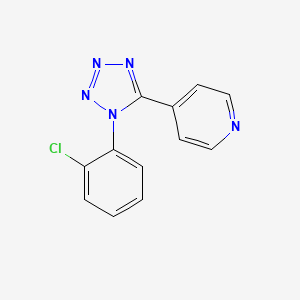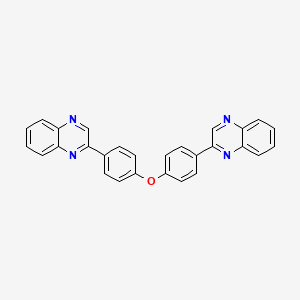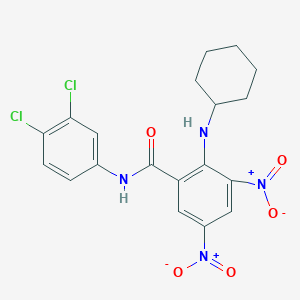
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine typically involves the reaction of appropriate fluorophenyl and nitrophenyl precursors with imidazolidine intermediates. Common synthetic routes may include:
Condensation Reactions: Combining fluorophenyl and nitrophenyl amines with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Formation of the imidazolidine ring through intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion of the imidazolidine ring to imidazole derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine may have applications in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: Participation in chemical reactions through its functional groups, such as the nitro or fluorophenyl groups.
相似化合物的比较
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with chlorine substituents instead of fluorine.
1,3-Bis(4-methylphenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with methyl substituents instead of fluorine.
Uniqueness
1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C21H17F2N3O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
1,3-bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C21H17F2N3O2/c22-15-5-9-17(10-6-15)24-13-14-25(18-11-7-16(23)8-12-18)21(24)19-3-1-2-4-20(19)26(27)28/h1-12,21H,13-14H2 |
InChI 键 |
ZGHOKIXITREECD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)


![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)

